2-(3-Amino-5-chlorophenyl)acetonitrile
Description
2-(3-Amino-5-chlorophenyl)acetonitrile is a nitrile derivative featuring a phenyl ring substituted with an amino (-NH₂) group at position 3 and a chloro (-Cl) group at position 5. The acetonitrile moiety (-CH₂CN) is attached to the aromatic ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-(3-amino-5-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5H,1,11H2 |
InChI Key |
LMTGSVGBFFIPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 2-(3-Amino-5-chlorophenyl)acetonitrile
Retrosynthetic Analysis
The target molecule, 2-(3-amino-5-chlorophenyl)acetonitrile, features a phenyl ring substituted with amino (-NH₂) and chloro (-Cl) groups at the 3- and 5-positions, respectively, alongside an acetonitrile (-CH₂CN) side chain. Retrosynthetic disconnection suggests two primary approaches:
- Nitrile introduction onto a pre-functionalized 3-amino-5-chlorophenyl backbone.
- Sequential functionalization of a phenylacetonitrile precursor via chlorination and amination.
Both routes require careful consideration of regioselectivity, protecting group strategies, and compatibility of reaction conditions.
Nitro Reduction and Cyanation Pathways
Nitro Group Reduction Followed by Cyanation
A widely reported strategy involves the reduction of a nitro intermediate to an amine, followed by cyanation. For example, 3-nitro-5-chlorophenylacetonitrile could be synthesized via nitration of 3-chlorophenylacetonitrile, followed by catalytic hydrogenation or chemical reduction to introduce the amino group.
Nitration of 3-Chlorophenylacetonitrile
Reaction of 3-chlorophenylacetonitrile with nitric acid in sulfuric acid at 0–5°C selectively introduces a nitro group at the meta position relative to the chloro substituent, yielding 3-nitro-5-chlorophenylacetonitrile. This selectivity arises from the electron-withdrawing effects of the chloro and nitrile groups.
Reduction of Nitro to Amino Group
The nitro intermediate is reduced using iron powder in hydrochloric acid at 70°C, achieving yields exceeding 90%. Alternative reductants like palladium on carbon (H₂ atmosphere) or sodium dithionite may also be employed, though iron-mediated reductions are cost-effective for industrial-scale synthesis.
Direct Cyanation via Knoevenagel Condensation
Malononitrile serves as a versatile cyano source in condensation reactions. Acylation of 3-amino-5-chlorobenzaldehyde with malononitrile in the presence of potassium hydroxide (KOH) in acetonitrile at 0°C forms the target acetonitrile derivative via a carbanion intermediate.
$$
\text{3-Amino-5-chlorobenzaldehyde} + \text{Malononitrile} \xrightarrow{\text{KOH, 0°C}} \text{2-(3-Amino-5-chlorophenyl)acetonitrile}
$$
This method, adapted from pyrrole syntheses, achieves yields up to 75% under optimized conditions.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Aryl halides containing pre-installed amino and chloro groups can undergo cross-coupling with cyanomethylboronic esters. For instance, 3-amino-5-chlorobromobenzene reacts with cyanomethylboronic acid pinacol ester in the presence of Pd(PPh₃)₄ and sodium carbonate, yielding the desired product.
Reaction Optimization
Comparative Analysis of Methodologies
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-chlorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides and other oxidized derivatives.
Reduction: Primary amines and related compounds.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
2-(3-Amino-5-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence reactivity, solubility, and stability. Below is a comparative analysis of select analogs (Table 1):
Table 1: Substituent Comparison of 2-(3-Amino-5-chlorophenyl)acetonitrile and Analogs
Key Observations:
Electronic Effects: The amino group in 2-(3-Amino-5-chlorophenyl)acetonitrile donates electrons via resonance, activating the ring for electrophilic substitution. In contrast, chloro and fluoro substituents (e.g., in and ) deactivate the ring. Methoxy groups (e.g., in ) exhibit electron-donating resonance effects, altering reaction pathways compared to chloro or amino substituents.
Solubility and Lipophilicity: Polar groups (-NH₂, -OCH₃) enhance aqueous solubility, while non-polar substituents (-Cl, -CH₃) increase lipophilicity. The methyl group in likely improves membrane permeability in drug design.
Stability :
Quantum Chemical Insights
’s DFT studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives reveal that non-planar molecular geometries and HOMO-LUMO distributions influence reactivity . For 2-(3-Amino-5-chlorophenyl)acetonitrile:
- HOMO: Likely localized on the amino group and aromatic ring, facilitating electron donation.
- LUMO : May reside on the nitrile group, making it susceptible to nucleophilic attack.
Q & A
Q. How can researchers address challenges in crystallizing derivatives with flexible side chains?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
